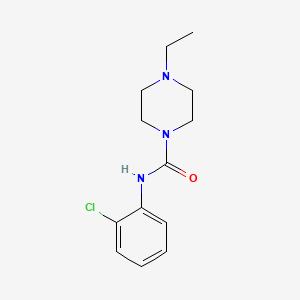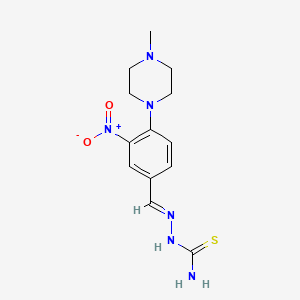![molecular formula C17H21NO3S B5754001 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, also known as Mepacrine, is a synthetic compound that has been widely used in scientific research. Mepacrine belongs to the class of 4-aminoquinoline compounds and has been used in various fields of research, including biochemistry, pharmacology, and immunology.
Mécanisme D'action
The mechanism of action of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the binding of the compound to DNA and RNA. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid binds to the minor groove of DNA and RNA and stabilizes the double helix structure. This results in the inhibition of DNA and RNA synthesis, which leads to the inhibition of cell growth and division. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to inhibit the activity of various enzymes involved in DNA and RNA synthesis, such as DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and division of various cells, including cancer cells. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have immunomodulatory effects, such as the inhibition of T-cell activation and the suppression of cytokine production. It has been shown to have anti-inflammatory effects, such as the inhibition of prostaglandin synthesis. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been shown to have antimalarial effects, such as the inhibition of heme polymerization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in lab experiments is its ability to bind to DNA and RNA, which allows for the study of the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid also has the ability to inhibit DNA and RNA synthesis, which allows for the study of the mechanisms of action of various drugs. However, one of the limitations of using 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in scientific research. One potential direction is the development of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid-based drugs for the treatment of various diseases, such as cancer and malaria. Another potential direction is the study of the immunomodulatory effects of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid in combination with other drugs could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid involves the reaction of 8-methoxy-2-methyl-3-propyl-4-quinolinethiol with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is purified by recrystallization to obtain pure 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid.
Applications De Recherche Scientifique
3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has been extensively used in scientific research due to its ability to bind to DNA and RNA. It has been used as a fluorescent probe to study the structure and function of nucleic acids. 3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid has also been used as an inhibitor of DNA and RNA synthesis in various organisms, including bacteria, fungi, and viruses. It has been used to study the mechanisms of action of various drugs, including antimalarials and anticancer drugs.
Propriétés
IUPAC Name |
3-(8-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-6-12-11(2)18-16-13(7-5-8-14(16)21-3)17(12)22-10-9-15(19)20/h5,7-8H,4,6,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILDPSFPODIYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(8-Methoxy-2-methyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5753926.png)
![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-[(4,6,8-trimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5753953.png)



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)


![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)